{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine is a chemical compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound is characterized by a cyclopenta[b]thiophene ring system substituted with a propan-2-ylamine group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine involves several steps. One common synthetic route includes the reaction of cyclopenta[b]thiophene with an appropriate alkylating agent to introduce the propan-2-ylamine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Wirkmechanismus
The mechanism of action of {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as:
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanol: This compound has a similar thiophene ring system but with a hydroxyl group instead of an amine group.
tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H17NS |
---|---|
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C11H17NS/c1-8(2)12-7-10-6-9-4-3-5-11(9)13-10/h6,8,12H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
JKFCRVIOFJIOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CC2=C(S1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.